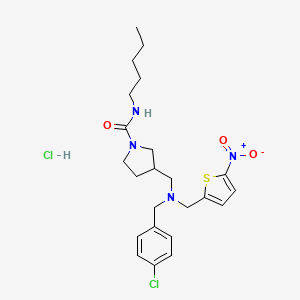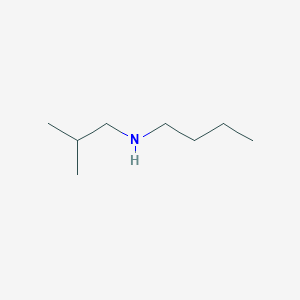
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid
Overview
Description
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is an organosilicon compound. It is also known as 4-(tert-Butyldimethylsilyloxy)phenylboronic acid . The compound has a molecular weight of 252.19 .
Molecular Structure Analysis
The linear formula of this compound is (CH3)3CSi(CH3)2OC6H4B(OH)2 . The InChI string is 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 .Chemical Reactions Analysis
This compound is involved in various reactions. It is used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 194-198 °C . The SMILES string is CC©©Si©Oc1ccc(cc1)B(O)O .Scientific Research Applications
Secondary Benzylation Catalysis : A study by Noji et al. (2003) explored secondary benzylation using benzyl alcohols catalyzed by metal triflates. They found that secondary benzyl alcohols and nucleophiles bearing acid-sensitive functional groups, such as tert-butyldimethylsilyloxy, could be used for alkylation.
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) studied the supramolecular assemblies of phenylboronic acids with hetero N-atoms and –B(OH)2. They reported the formation of O–H⋯N hydrogen bonds in these assemblies (Pedireddi & Seethalekshmi, 2004).
Sulfonated Thin-Film Composite Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities (Liu et al., 2012).
Carbohydrate-Binding Boronic Acids : Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that complex with hexopyranosides under physiologically relevant conditions. These acids have applications in the design of receptors and sensors (Dowlut & Hall, 2006).
Antioxidant Studies : Rubio-Cortés et al. (2021) evaluated the antioxidant effect of different groups in the 2,6-positions of new 4-ethoxy-phenols, showing that certain compounds exhibited high antioxidant activity (Rubio-Cortés et al., 2021).
Stable Boron-Nitrogen Heterocycle Formation : Dilek et al. (2015) achieved rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, useful for bioorthogonal coupling reactions (Dilek et al., 2015).
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, including their polarity and the presence of functional groups .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the function of these targets, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds with their targets .
properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(14)11(13(16)17)10(15)7-8/h6-7,16-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXLUFSXLIRBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)O[Si](C)(C)C(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135278 | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096341-77-2 | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)






![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)


![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)

